molecular formula C21H17NO6S B11484827 4-{2-[(Dibenzo[b,d]furan-2-ylsulfonyl)amino]ethoxy}benzoic acid

4-{2-[(Dibenzo[b,d]furan-2-ylsulfonyl)amino]ethoxy}benzoic acid

Cat. No.: B11484827
M. Wt: 411.4 g/mol
InChI Key: MWMUMGRQBDPWQD-UHFFFAOYSA-N
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Description

4-{2-[(Dibenzo[b,d]furan-2-ylsulfonyl)amino]ethoxy}benzoic acid is a complex organic compound with a molecular formula of C21H17NO6S This compound features a dibenzofuran moiety, which is a heterocyclic aromatic organic compound consisting of two benzene rings fused to a central furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(Dibenzo[b,d]furan-2-ylsulfonyl)amino]ethoxy}benzoic acid typically involves multiple steps, starting with the preparation of dibenzofuran derivatives. One common method involves the sulfonylation of dibenzofuran, followed by the introduction of the ethoxy and benzoic acid groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, along with appropriate solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(Dibenzo[b,d]furan-2-ylsulfonyl)amino]ethoxy}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

4-{2-[(Dibenzo[b,d]furan-2-ylsulfonyl)amino]ethoxy}benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-{2-[(Dibenzo[b,d]furan-2-ylsulfonyl)amino]ethoxy}benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The benzoic acid moiety can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dibenzofuran: A simpler compound with a similar core structure but lacking the sulfonyl and benzoic acid groups.

    Dibenzofuran-4-boronic acid: Contains a boronic acid group, used in cross-coupling reactions.

    Dibenzofuran-2-ylboronic acid: Another boronic acid derivative with applications in organic synthesis.

Uniqueness

4-{2-[(Dibenzo[b,d]furan-2-ylsulfonyl)amino]ethoxy}benzoic acid is unique due to the presence of both the sulfonyl and benzoic acid groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H17NO6S

Molecular Weight

411.4 g/mol

IUPAC Name

4-[2-(dibenzofuran-2-ylsulfonylamino)ethoxy]benzoic acid

InChI

InChI=1S/C21H17NO6S/c23-21(24)14-5-7-15(8-6-14)27-12-11-22-29(25,26)16-9-10-20-18(13-16)17-3-1-2-4-19(17)28-20/h1-10,13,22H,11-12H2,(H,23,24)

InChI Key

MWMUMGRQBDPWQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)S(=O)(=O)NCCOC4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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